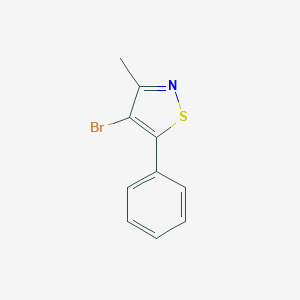
4-Bromo-3-methyl-5-phenylisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methyl-5-phenylisothiazole, also known as this compound, is a useful research compound. Its molecular formula is C10H8BrNS and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Applications
4-Bromo-3-methyl-5-phenylisothiazole has shown promising biological activities that make it a candidate for therapeutic applications:
-
Antimicrobial Activity :
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 15 µg/mL Klebsiella spp. 20 µg/mL Shigella spp. 18 µg/mL -
Anticancer Properties :
Cell Line IC50 (µM) MCF-7 (Breast) 10.5 HepG2 (Liver) 12.0 A549 (Lung) 15.2 -
Anti-inflammatory Effects :
- The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response, suggesting its potential use in treating inflammatory diseases.
Industrial Applications
In addition to its biological significance, this compound has several industrial applications:
-
Pharmaceutical Development :
- The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents due to its reactivity and ability to modify biological pathways.
-
Agrochemical Production :
- Its properties make it suitable for developing agrochemicals aimed at pest control, enhancing crop yield by targeting specific pests while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of isothiazoles demonstrated that modifications at the phenyl group significantly enhance antimicrobial activity. The derivatives were tested against multiple bacterial strains, with this compound showing superior activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent .
Eigenschaften
CAS-Nummer |
1732-51-0 |
|---|---|
Molekularformel |
C10H8BrNS |
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
4-bromo-3-methyl-5-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
SPEGVSXOEHGTPT-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
Synonyme |
4-Bromo-3-methyl-5-phenylisothiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















